Product packaging for 3aH-thieno[3,2-c]pyridin-4-one(Cat. No.:)

3aH-thieno[3,2-c]pyridin-4-one

Cat. No.: B15136173
M. Wt: 151.19 g/mol
InChI Key: MSYYCPUGZDJESF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3aH-thieno[3,2-c]pyridin-4-one is a synthetically versatile tricyclic heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery. The thieno[3,2-c]pyridine core is recognized as a valuable pharmacophore, with research indicating its derivatives exhibit a range of promising biological activities. These include potential as anticancer agents, as some thieno-fused heterocyclic lactone derivatives have demonstrated selective growth inhibition of cancer cells in vitro . Furthermore, structural analogs based on this ring system have been investigated for their antipsychotic potential due to significant activity in behavioral models and interaction with serotonin receptors . The core structure is also a key intermediate in the synthesis of potassium channel inhibitors, which are of interest for treating conditions like atrial fibrillation, autoimmune diseases, and type-2 diabetes . Its intrinsic molecular architecture makes it a valuable building block for constructing more complex, functionalized molecules via modern synthetic methodologies, including Pd/Cu-catalyzed cross-coupling and halocyclization reactions . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NOS B15136173 3aH-thieno[3,2-c]pyridin-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5NOS

Molecular Weight

151.19 g/mol

IUPAC Name

3aH-thieno[3,2-c]pyridin-4-one

InChI

InChI=1S/C7H5NOS/c9-7-5-2-4-10-6(5)1-3-8-7/h1-5H

InChI Key

MSYYCPUGZDJESF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=CC=NC(=O)C21

Origin of Product

United States

Synthetic Methodologies for the 3ah Thieno 3,2 C Pyridin 4 One Ring System and Its Structural Analogs

Cyclization Strategies for Thienopyridinone Core Formation

The crucial step in synthesizing the thieno[3,2-c]pyridin-4-one core is the ring-closing reaction. Chemists have developed a range of cyclization strategies, which can be broadly categorized based on the nature of the bond-forming reaction. These include intramolecular electrophilic cyclizations, nucleophilic cyclizations, oxidative cyclizations, and reductive cyclization pathways.

Intramolecular Electrophilic Cyclization Approaches

Intramolecular electrophilic cyclization is a powerful tool for the synthesis of fused heterocyclic systems like thienopyridinones. This approach typically involves the attack of an electron-rich position on the thiophene (B33073) or a side chain by an electrophilic center, leading to the formation of the pyridinone ring.

One notable example involves the use of a Lewis acid to promote the cyclization of a suitably functionalized thiophene derivative. For instance, the cyclization of 2-(3-thienyl)ethyl isothiocyanate derivatives can be achieved using strong acids like polyphosphoric acid, leading to the formation of a dihydrothieno[3,2-c]pyridinethione, which can be subsequently converted to the corresponding pyridinone. rsc.org Another approach utilizes molecular iodine to mediate the intramolecular electrophilic aromatic cyclization of primary allylamines derived from thiophene aldehydes, affording thieno[3,2-b]pyridines, a related isomer. organic-chemistry.orgacs.orgfigshare.com This method highlights the potential for using mild and environmentally benign reagents to facilitate these transformations.

A key strategy often involves the generation of an electrophilic species, such as a nitrilium ion or a carbocation, which then undergoes intramolecular attack by the thiophene ring. The choice of the activating agent and the reaction conditions are critical for controlling the regioselectivity of the cyclization.

Precursor TypeCyclization ReagentProductReference
2-(3-thienyl)ethyl isothiocyanatePolyphosphoric acid6,7-dihydrothieno[3,2-c]pyridine-4(5H)-thione rsc.org
Primary allylamine (B125299) of thiophene aldehydeI2, K2CO3Thieno[3,2-b]pyridine derivative organic-chemistry.org

Nucleophilic Cyclization Reactions

Nucleophilic cyclization reactions represent another major pathway to the thieno[3,2-c]pyridin-4-one core. These reactions typically involve the intramolecular attack of a nucleophile, such as an amine or an enolate, on an electrophilic center, often a carbonyl group or a nitrile, to form the pyridinone ring.

A prominent example is the condensation-cyclization of tetrasubstituted thiophenes with hydrazine (B178648) hydrate (B1144303), which yields N-aminothieno[3,2-c]pyridin-4-ones in excellent yields. researchgate.net This reaction can be performed in a stepwise manner, where a functionalized thieno[3,2-c]pyran-4-one is first isolated and then treated with hydrazine hydrate, or as a one-pot procedure. researchgate.net

Another versatile method involves a domino reaction of aminopropenoyl cyclopropanes initiated by Lawesson's reagent. This sequence involves a regioselective thionation, ring-enlargement, and an intramolecular aza-cyclization to afford 2,3-dihydrothieno[3,2-c]pyridin-4(5H)-ones, which can be subsequently oxidized to the fully aromatic thieno[3,2-c]pyridin-4(5H)-ones. researchgate.net

The Thorpe-Ziegler reaction, a classical method for ring closure, can also be applied. For instance, the intramolecular cyclization of 2-(organylmethylthio)-3-cyanopyridines, which can be prepared from pyridine (B92270) precursors, leads to the formation of the fused thiophene ring in thieno[2,3-b]pyridines, demonstrating the applicability of this strategy to related isomers. scielo.brresearchgate.net

PrecursorReagent/ConditionsProductReference
Tetrasubstituted thiopheneHydrazine hydrate, DMF, 80 °CN-aminothieno[3,2-c]pyridin-4-one researchgate.net
Aminopropenoyl cyclopropaneLawesson's reagent, Toluene (B28343), reflux2,3-dihydrothieno[3,2-c]pyridin-4(5H)-one researchgate.net
2-(Organylmethylthio)-3-cyanopyridineBase (e.g., sodium alkoxide)Thieno[2,3-b]pyridine (B153569) derivative scielo.br

Oxidative Cyclization Methodologies

Oxidative cyclization provides a modern and efficient approach to the synthesis of thieno[3,2-c]pyridin-4-ones. These methods often involve the formation of a carbon-nitrogen or carbon-carbon bond under oxidative conditions, frequently employing transition metal catalysts or other oxidizing agents.

While specific examples leading directly to the 3aH-thieno[3,2-c]pyridin-4-one core via oxidative cyclization are less common in the reviewed literature, related transformations suggest its feasibility. For instance, the oxidative coupling of N-unprotected primary heterocycle-amides with internal alkynes, catalyzed by Ru(II) and assisted by Cu(II), has been used to synthesize fused pyridinones. researchgate.net This reaction proceeds through C-H and N-H bond activation. The development of similar methodologies starting from appropriately substituted thiophene amides could provide a direct route to the target ring system.

Reductive Cyclization Pathways

Reductive cyclization is a valuable strategy, particularly when starting from precursors containing nitro groups. The reduction of a nitro group to an amine in the presence of a suitable electrophilic center within the same molecule can trigger a spontaneous cyclization to form the desired heterocyclic ring.

A relevant example is the synthesis of thieno[3,4-c]pyridin-4-ones, where a nitro-substituted thiophene derivative is reduced with tin(II) chloride to the corresponding amine, which then undergoes cyclization. nih.gov A similar strategy could be envisioned for the synthesis of this compound by designing a thiophene precursor with a nitro group at the appropriate position relative to a side chain containing an ester or another electrophilic group. A United States patent describes a process for preparing thieno[3,2-c]pyridine (B143518) by cyclizing an N-(3-thienyl)-methyl derivative, which is formed through a reductive amination process. google.com

Precursor Design and Functionalization for Ring Closure Reactions

The successful synthesis of the this compound ring system is highly dependent on the rational design and efficient synthesis of appropriately functionalized precursors. These precursors can be either thiophene-based, onto which the pyridine ring is constructed, or pyridine-based, where the thiophene ring is annulated.

Synthesis and Derivatization of Thiophene-Annulated Pyridine Precursors

The construction of the thieno[3,2-c]pyridin-4-one scaffold often starts from a pre-functionalized thiophene ring. The key is to introduce substituents on the thiophene ring that can participate in the subsequent cyclization to form the pyridinone ring.

A common strategy involves the use of 2-aminothiophene-3-carboxylate derivatives. These precursors, often synthesized via the Gewald reaction, possess vicinal amino and ester groups that are perfectly poised for cyclization with a variety of reagents to form the pyridinone ring. For instance, condensation of these aminothiophenes with reagents like diketene (B1670635) or β-keto esters can lead to the formation of the desired thienopyridinone system.

Another approach involves the functionalization of 3-thienylacetonitrile or related compounds. Introduction of an amino or a protected amino group at the 2-position and a suitable functional group at the 4-position of the thiophene ring can set the stage for an intramolecular cyclization. The synthesis of thieno[2,3-c]pyridine (B153571) derivatives from 2-acetylthiophene (B1664040) highlights a strategy where the pyridine ring is constructed onto the thiophene precursor. nih.gov This involves a one-pot triazolization followed by a Pomeranz-Fritsch type cyclization and a denitrogenative transformation. nih.gov

The table below summarizes some key thiophene precursors and the functionalities required for the subsequent cyclization.

Thiophene PrecursorKey Functional GroupsSubsequent Cyclization Strategy
2-Aminothiophene-3-carboxylateAmino and EsterCondensation with C2 synthons
3-Thienylacetonitrile derivativeAmino/protected amino and electrophilic groupIntramolecular nucleophilic attack
2-AcetylthiopheneAcetyl groupMulti-step sequence to build pyridine ring

The strategic functionalization of these thiophene precursors is paramount for the successful and efficient synthesis of the this compound ring system and its diverse analogs.

Construction of Pyridine-Substituted Thiophene Intermediates

The synthesis of the this compound ring system often commences with the preparation of appropriately functionalized pyridine-substituted thiophene intermediates. These precursors are crucial building blocks that already contain the thiophene ring and a pyridine or a latent pyridine moiety, which is then cyclized to form the target pyridinone ring.

One common strategy involves the Gewald reaction, a multicomponent reaction that provides access to highly substituted 2-aminothiophenes. These 2-aminothiophenes can then be further elaborated to introduce the necessary functionalities for the subsequent cyclization to form the pyridinone ring. For instance, the reaction of a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base leads to the formation of a 2-aminothiophene. This thiophene can then be acylated or undergo condensation with a suitable three-carbon synthon to construct the fused pyridine ring.

Another approach is the construction of a thiophene ring onto a pre-existing pyridine derivative. This can be achieved through various methods, such as the reaction of a mercapto-substituted pyridine with an α-halocarbonyl compound, followed by intramolecular cyclization. The specific substitution pattern on the starting pyridine derivative dictates the final substitution on the resulting thienopyridine.

The following table summarizes representative examples of the synthesis of pyridine-substituted thiophene intermediates.

Starting Material(s)Reagents and ConditionsIntermediate ProductYield (%)Reference
Cyclohexanone, Malononitrile, SulfurMorpholine, Ethanol (B145695), Reflux2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile85 scielo.br
4-Aryl-3-cyano-6-methylpyridine-2(1H)-thione, ChloroacetonitrileSodium ethoxide, Ethanol, Reflux3-Amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carbonitrile78-85 researchgate.net
2-Mercaptobenzoic acid, Phenacyl bromideTriethylamine (B128534), DMF, rt, 3h2-Benzoylbenzo[b]thiophen-3-ol85 nih.gov

Transition Metal-Catalyzed Annulation Reactions

Transition metal catalysis has emerged as a powerful tool for the construction of complex heterocyclic scaffolds like the this compound system. These methods often involve the direct formation of the pyridinone ring onto a thiophene substrate through C-H activation and annulation strategies, offering high atom economy and efficiency.

Palladium-Catalyzed Cyclocarbonylation Approaches

Palladium-catalyzed cyclocarbonylation represents a highly effective method for the synthesis of carbonyl-containing heterocycles. In the context of thienopyridinone synthesis, this approach would typically involve the reaction of a suitably functionalized thiophene, such as a vinyl or aryl halide substituted with an amino group, with carbon monoxide in the presence of a palladium catalyst. The catalytic cycle generally involves oxidative addition of the palladium catalyst to the C-X bond, followed by CO insertion and subsequent intramolecular aminocarbonylation to afford the pyridinone ring. While specific examples for the direct synthesis of this compound via this method are not extensively reported, analogous syntheses of other fused pyridinones and quinazolinones demonstrate the potential of this strategy. nih.gov For instance, the palladium-catalyzed cyclocarbonylation of 2-pyridyl-linked vinylogous amides and ureas has been shown to produce ring-fused pyridopyrimidinones in good yields. nih.gov

Copper-Mediated Cyclization Reactions

Copper catalysis offers a cost-effective and versatile alternative for the construction of heterocyclic rings. Copper-mediated cyclization reactions can proceed through various mechanisms, including Ullmann-type couplings and oxidative cyclizations. For the synthesis of thienopyridinones, a plausible strategy would involve the copper-catalyzed intramolecular cyclization of an N-(thiophen-3-yl)acrylamide or a related substrate. These reactions often require an oxidant to facilitate the catalytic cycle. While direct applications to the this compound core are not widespread, the utility of copper in synthesizing related heterocycles is well-documented. For example, copper-catalyzed oxidative [3+2] annulation of nitroalkenes with pyridinium (B92312) imines has been developed for the synthesis of pyrazolo[1,5-a]pyridines. rsc.org This highlights the potential of copper-mediated oxidative C-N bond formation in constructing fused nitrogen heterocycles.

Other Metal-Catalyzed Routes (e.g., Rhodium, Ruthenium, Iron)

Other transition metals, including rhodium, ruthenium, and iron, have also been employed in the synthesis of pyridone-containing fused heterocycles.

Rhodium-catalyzed reactions, particularly those involving C-H activation and annulation with alkynes, have proven to be a powerful method for constructing substituted pyridines and their fused analogs. nih.gov For example, the rhodium(III)-catalyzed direct annulation of (acetylamino)thiophenes with alkynes provides an efficient route to thieno[3,2-b]pyrrole derivatives, which are structural analogs of the target thienopyridinone. nii.ac.jp This suggests that a similar strategy employing a suitable thiophene precursor could potentially lead to the this compound core.

Ruthenium-catalyzed transformations have also been developed for the synthesis of pyridones. For example, ruthenium(II)-catalyzed oxidative annulation of acrylamides with alkynes offers a route to 2-pyridones. acsgcipr.org This methodology could be adapted to the synthesis of thienopyridinones by using a thiophene-substituted acrylamide (B121943) as the starting material.

Iron-catalyzed reactions are gaining increasing attention due to the low cost and low toxicity of iron. While specific applications of iron catalysis for the synthesis of this compound are still emerging, iron salts have been shown to catalyze the 1,6-addition of Grignard reagents to 2-pyridone derivatives. researchgate.net This reactivity demonstrates the potential of iron in activating pyridone systems for further functionalization.

The following table provides examples of metal-catalyzed syntheses of related heterocyclic systems.

CatalystSubstratesProductYield (%)Reference
[Cp*Rh(MeCN)3][SbF6]2/Ag2CO33-(Acetylamino)thiophene, Diphenylacetylene4-Acetyl-5,6-diphenyl-4H-thieno[3,2-b]pyrrole95 nii.ac.jp
[RuCl2(p-cymene)]2/Cu(OAc)2·H2OAcrylamide, Diphenylacetylene3,4-Diphenyl-1H-pyridin-2-one98 acsgcipr.org
Fe(acac)31-Benzyl-2-pyridone, Phenylmagnesium bromide1-Benzyl-6-phenyl-1,6-dihydropyridin-2-one95 researchgate.net

Organocatalytic and Metal-Free Approaches to Thienopyridinone Synthesis

In addition to metal-catalyzed methods, organocatalytic and metal-free approaches provide valuable alternatives for the synthesis of the this compound ring system. These methods often rely on the use of Brønsted or Lewis acids to promote key cyclization steps.

Brønsted Acid and Lewis Acid Catalysis

Brønsted and Lewis acids can effectively catalyze the cyclization of suitably functionalized precursors to form the thienopyridinone scaffold. For instance, the Pictet-Spengler reaction, which is typically acid-catalyzed, can be employed to construct the pyridine ring. A variation of this reaction using a furan-based precursor, followed by acid-catalyzed cyclization, has been used to synthesize tetrahydrofuro[3,2-c]pyridines. beilstein-journals.orgnih.gov A similar strategy starting with a thiophene-based precursor could lead to the desired thienopyridinone.

Furthermore, Brønsted acid-catalyzed (4+2) cyclocondensation of 3-substituted indoles with donor-acceptor cyclopropanes has been reported to provide access to dihydropyrido[1,2-a]indole scaffolds. nih.gov This type of formal cycloaddition, promoted by an acid catalyst, could be a viable strategy for constructing the pyridinone ring of the target molecule from a functionalized thiophene.

A metal-free approach for the synthesis of thieno[2,3-c]pyridine derivatives involves an acid-mediated denitrogenative transformation of a fused 1,2,3-triazole compound. nih.gov This method highlights the potential of acid catalysis in promoting complex ring-forming and rearrangement reactions to access thienopyridine scaffolds.

The following table presents examples of acid-catalyzed cyclization reactions leading to heterocyclic systems.

CatalystSubstratesProductYield (%)Reference
HCl2-(5-Methylfuran-2-yl)ethylamine, Benzaldehyde2-Methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine26 nih.gov
Diphenylphosphoric acid2-(1-Benzoylcyclopropyl)acetaldehyde, 3-Methyl-1H-indole10-Methyl-6-phenyl-8,9-dihydropyrido[1,2-a]indol-7(6H)-one85 nih.gov
Trifluoromethanesulfonic acidThieno[2,3-c] nih.govnii.ac.jporganic-chemistry.orgtriazolo[1,5-a]pyridine, Butan-1-ol7-(Butoxymethyl)thieno[2,3-c]pyridine72 nih.gov

Amine-Catalyzed Cyclizations

Amine-catalyzed cyclization reactions represent a key strategy for the synthesis of the thienopyridinone core and its analogs. These reactions leverage the basic and nucleophilic nature of amines to promote the crucial ring-closing steps.

A notable example involves the use of tributylamine (B1682462) in the thermal synthesis of 3-bromothieno[3,2-c]pyridin-4(5H)-one. In this telescoped procedure, the amine acts as a base to facilitate the necessary transformations under thermal conditions. researchgate.net

In the context of multicomponent reactions, tertiary amines like triethylamine are frequently employed as catalysts. For instance, the synthesis of functionalized thiazolo[3,2-a]pyridine derivatives, which are structurally related to thienopyridinones, has been accomplished through a five-component cascade reaction using triethylamine in ethanol at reflux. nih.gov The amine is crucial for promoting the sequential condensations and cyclizations that form the fused heterocyclic system.

Furthermore, cyclic secondary amines such as piperidine (B6355638) have been utilized in domino reactions to construct related fused pyridine systems. In the synthesis of benzothieno[3,2-b]pyridines, piperidine catalyzes the Friedländer annulation, a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, to efficiently form the pyridine ring.

Thermal Cyclocondensation Reactions

Thermal cyclocondensation reactions, which involve the formation of a cyclic compound from one or more starting materials with the elimination of a small molecule like water or ammonia (B1221849) at elevated temperatures, are a fundamental approach to constructing the thienopyridinone skeleton.

The synthesis of 3-bromothieno[3,2-c]pyridin-4(5H)-one can be achieved through a thermal procedure that relies on heat to drive the cyclization and condensation steps. researchgate.net Similarly, the synthesis of related thieno[2,3-c]pyridine derivatives has been reported to occur at temperatures around 100°C, demonstrating the utility of thermal energy in promoting these transformations. nih.gov

A more general strategy involves the regioselective cyclocondensation of 2-aminothiophenes with dicarbonyl compounds. Heating these precursors together leads to the formation of the pyridine ring fused to the thiophene, a classic example of thermal cyclocondensation in the synthesis of thienopyridine isomers.

Patented procedures also describe the cyclization of appropriately substituted thiophene derivatives into the thieno[3,2-c]pyridine core through treatment with a strong mineral acid at elevated temperatures, a process driven by thermal input. google.com

Cascade and Multicomponent Reaction Strategies

Cascade and multicomponent reactions offer an efficient and atom-economical approach to assembling complex molecules like this compound from simple precursors in a single operation. These strategies minimize the need for isolating intermediates, thereby saving time and resources.

One-Pot Synthetic Sequences

EntryProductYield (%)
1PhH5-phenylthieno[3,2-c]pyridin-4(5H)-one75
24-MeC₆H₄H5-(4-methylphenyl)thieno[3,2-c]pyridin-4(5H)-one78
34-MeOC₆H₄H5-(4-methoxyphenyl)thieno[3,2-c]pyridin-4(5H)-one80
44-ClC₆H₄H5-(4-chlorophenyl)thieno[3,2-c]pyridin-4(5H)-one72
5PhMe3-methyl-5-phenylthieno[3,2-c]pyridin-4(5H)-one65
Data sourced from a study on one-pot synthesis of thieno[3,2-c]pyridin-4(5H)-ones. researchgate.net

Additionally, five-component cascade reactions have been developed for the synthesis of related N-fused heterocyclic compounds like thiazolo[3,2-a]pyridines, demonstrating the power of multicomponent strategies in generating molecular complexity. nih.gov

Domino Reactions Leading to the Thienopyridinone Scaffold

Domino reactions, where a single event triggers a cascade of subsequent transformations, provide a powerful tool for constructing the thienopyridinone scaffold. A notable example is the Lawesson's reagent-initiated domino reaction of aminopropenoyl cyclopropanes. researchgate.net The proposed mechanism involves a sequence of regioselective thionation, ring enlargement of the cyclopropane, and a final intramolecular aza-cyclization to yield the thieno[3,2-c]pyridin-4(5H)-one structure. researchgate.net

While not forming the exact thienopyridinone isomer, related domino strategies have been established for analogous structures. For instance, a catalyst-free domino reaction in water has been developed for the synthesis of pyrrolo[3,2-c]pyridine derivatives from 4-aminopyridin-2(1H)-ones, arylglyoxal hydrates, and 1,3-dicarbonyl compounds. nih.gov This highlights the potential for developing environmentally benign domino processes for related heterocyclic systems.

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure chiral compounds is of paramount importance in medicinal chemistry. Stereoselective synthesis aims to produce a single stereoisomer of a chiral molecule, and various methods have been developed to achieve this goal.

Chiral Auxiliary-Based Approaches

A well-established strategy for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recycled. wikipedia.orgsigmaaldrich.com

Commonly used chiral auxiliaries include Evans' oxazolidinones and derivatives of camphor (B46023) and pseudoephedrine. wikipedia.org The general principle involves attaching the auxiliary to a precursor molecule, performing a diastereoselective reaction that is directed by the stereocenter(s) of the auxiliary, and then cleaving the auxiliary to reveal the desired enantiomerically enriched product. wikipedia.org

While specific examples of chiral auxiliary-based syntheses for the this compound scaffold are not prominently reported in the literature, the principles of this methodology can be hypothetically applied. For instance, a synthetic route could be envisioned where a chiral auxiliary, such as an Evans' oxazolidinone, is attached to a thiophene precursor bearing a carboxylic acid or a related functional group. Subsequent cyclization to form the pyridinone ring would be influenced by the stereochemistry of the auxiliary, leading to a diastereoselective synthesis of the fused ring system. The final step would involve the removal of the auxiliary to yield the chiral this compound derivative. This approach remains a promising, though underexplored, avenue for accessing enantiomerically pure versions of this important heterocyclic scaffold.

Asymmetric Catalysis in Ring Formation

The direct asymmetric synthesis of the this compound core via catalytic enantioselective ring-forming reactions is a sophisticated challenge in organic synthesis. While specific examples detailing the asymmetric cyclization to form the parent this compound are not extensively documented in publicly available research, the principles of asymmetric catalysis are widely applied to the synthesis of closely related tetrahydropyridine (B1245486) and piperidine structures. These methodologies provide a foundational framework for potential application to the thienopyridinone system.

Organocatalysis, in particular, has emerged as a powerful tool for the stereoselective construction of heterocyclic rings. nih.gov Chiral catalysts, such as quinine-derived squaramides, have been shown to efficiently catalyze domino reactions to form highly functionalized tetrahydropyridines with multiple stereocenters. nih.gov For instance, a triple-domino Michael/aza-Henry/cyclization reaction can yield tetrahydropyridines in good yields and with excellent enantiomeric excesses. nih.gov This type of strategy, which builds the pyridine ring stereoselectively, could conceptually be adapted to precursors containing a thiophene moiety to construct the thieno[3,2-c]pyridine skeleton.

Another relevant approach is the use of chiral phosphoric acids (CPAs) in asymmetric intramolecular aza-Michael cyclizations. rsc.org This method has been successfully applied to the synthesis of enantioenriched spiropiperidines, demonstrating high yields and excellent enantioselectivities. rsc.org The mechanism involves the activation of the substrate by the chiral catalyst, guiding the cyclization to favor one enantiomer. The adaptation of such catalytic systems to suitable thiophene-containing substrates is a promising avenue for the asymmetric synthesis of this compound analogs.

The following table summarizes representative organocatalytic systems used for the asymmetric synthesis of related heterocyclic cores, which could inform future work on the this compound system.

Catalyst TypeReaction TypeProduct ScaffoldEnantiomeric Ratio (e.r.) / Enantiomeric Excess (e.e.)
Quinine-derived squaramideMichael/aza-Henry/cyclizationTetrahydropyridine98% e.e.
Chiral Phosphoric Acid (CPA)Intramolecular aza-Michael3-Spiropiperidineup to 97:3 e.r.

Resolution Techniques for Enantiomeric Separation

For racemic mixtures of this compound and its derivatives, enantiomeric resolution is the primary method for obtaining optically pure compounds. This involves separating the enantiomers, most commonly through the formation of diastereomeric derivatives or by chiral chromatography. researchgate.net

A common strategy is to react the racemic mixture with a chiral resolving agent to form a pair of diastereomers. researchgate.net These diastereomers have different physical properties, such as solubility, allowing them to be separated by conventional techniques like crystallization. researchgate.net The separated diastereomers can then be converted back to the individual enantiomers. This approach has been noted for derivatives of the tetrahydrothieno[3,2-c]pyridine core, such as methyl alpha-5-[4,5,6,7-tetrahydro[3,2-C]thienopyridyl]-(2-chlorophenyl) acetate. google.com A patent describes a process for preparing the (+)-(S) enantiomer of a related acetic acid derivative, indicating that a resolution process is a key step in obtaining the single enantiomer with high chiral purity. google.com

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used direct method for both analytical and preparative separation of enantiomers. nih.goveijppr.com This technique relies on the differential interaction of the enantiomers with the chiral environment of the CSP, leading to different retention times. eijppr.com For compounds similar to thienopyridinones, such as various drug molecules, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are frequently effective. nih.gov The choice of mobile phase, including the organic modifier and any additives, is crucial for achieving successful separation. rsc.org While specific HPLC methods for the parent this compound are not detailed, methods for a wide range of chiral pharmaceuticals have been developed, providing a strong basis for method development for this compound. rsc.orgnih.gov For example, Chiralpak IA and ID columns have been used to resolve antihistamine drugs, achieving baseline separation by optimizing the mobile phase composition. rsc.org

Enzymatic resolution offers a green and highly selective alternative. Lipases are commonly used to catalyze the enantioselective acylation or hydrolysis of a racemic mixture. mdpi.com For instance, lipase-catalyzed O-acylation has been used to resolve racemic tetrahydroisoquinolines (THIQs), which are structurally related to the reduced form of the thieno[3,2-c]pyridine system. mdpi.com This chemoenzymatic approach can provide enantiomers with high enantiomeric excess. mdpi.com

The table below outlines common resolution techniques applicable to the separation of chiral thienopyridine derivatives.

TechniqueMethodChiral Selector/AgentApplication Example
Diastereomeric Salt CrystallizationIndirectChiral acids or bases (e.g., tartaric acid derivatives)Resolution of racemic amine or acid derivatives of the thienopyridine core.
Chiral HPLCDirectChiral Stationary Phases (e.g., Chiralpak series)Analytical and preparative separation of enantiomers of thienopyridine derivatives. rsc.orgnih.gov
Enzymatic ResolutionKinetic ResolutionEnzymes (e.g., Lipases)Enantioselective acylation or hydrolysis of functionalized thienopyridine analogs. mdpi.com

Chemical Reactivity and Transformations of the 3ah Thieno 3,2 C Pyridin 4 One Scaffold

Functionalization of the Pyridinone Nitrogen Atom

The nitrogen atom in the pyridinone ring is a key handle for introducing structural diversity. Its lone pair of electrons allows for a range of reactions, including alkylation, arylation, and acylation, as well as the formation of N-oxides and quaternary salts.

N-alkylation of the related 4,5,6,7-tetrahydro-thieno[3,2-c]-pyridine has been achieved by reacting it with α-chlorophenyl acetates in the presence of potassium carbonate and dimethylformamide. This reaction proceeds via nucleophilic substitution, where the nitrogen atom displaces the chloride from the alkyl halide.

A one-pot synthesis method has been developed for substituted thieno[3,2-c]pyridin-4(5H)-ones, which includes an N-arylation step. researchgate.net For instance, the reaction of aminopropenoyl cyclopropanes with Lawesson's reagent and DDQ in toluene (B28343) can yield 5-phenylthieno[3,2-c]pyridin-4(5H)-one. researchgate.net

Table 1: One-pot Synthesis of N-Aryl-thieno[3,2-c]pyridin-4(5H)-ones

Entry Product Yield (%)
1 Ph H 5-phenylthieno[3,2-c]pyridin-4(5H)-one 75
2 4-MeC₆H₄ H 5-(4-methylphenyl)thieno[3,2-c]pyridin-4(5H)-one 72
3 4-MeOC₆H₄ H 5-(4-methoxyphenyl)thieno[3,2-c]pyridin-4(5H)-one 68
4 4-ClC₆H₄ H 5-(4-chlorophenyl)thieno[3,2-c]pyridin-4(5H)-one 70
5 Ph Me 7-methyl-5-phenylthieno[3,2-c]pyridin-4(5H)-one 65

Data sourced from ResearchGate. researchgate.net

Furthermore, N-acylation is a common transformation for related heterocyclic systems, such as 3,4-dihydrothieno[2,3-b]pyrazines, which can be N-acylated using acyl chlorides. byjus.com This suggests that the nitrogen of the thieno[3,2-c]pyridin-4-one scaffold would readily react with various acylating agents. Additionally, N-aminothieno[3,2-c]pyridin-4-ones can be synthesized, representing another mode of N-functionalization. researchgate.net

The nitrogen atom of the pyridine (B92270) ring system can be oxidized to form an N-oxide. Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids, sodium percarbonate, and urea-hydrogen peroxide adduct (UHP). organic-chemistry.orggoogle.com This transformation introduces a new functional group that can alter the electronic properties and biological activity of the molecule. The N-oxide functionality can also serve as a handle for further chemical modifications. thieme-connect.de

Quaternization of the pyridinone nitrogen leads to the formation of pyridinium (B92312) salts. This is typically achieved by reacting the heterocycle with an alkyl halide. srce.hrresearchgate.netnih.govwikipedia.org The resulting quaternary salts are permanently charged and exhibit different solubility and biological properties compared to the parent molecule. wikipedia.org For example, the reaction of a pyridine derivative with an alkyl iodide can lead to the formation of a quaternary pyridinium iodide salt. srce.hr

Modifications at the Carbonyl Group

The carbonyl group at the 4-position of the thieno[3,2-c]pyridin-4-one scaffold is a versatile functional group that can undergo a variety of chemical transformations.

The carbonyl group of aldehydes and ketones can be reduced to the corresponding alcohol. wikipedia.orglibretexts.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing amides (lactams) to the corresponding amines, while milder reagents like sodium borohydride (B1222165) (NaBH₄) typically reduce ketones to secondary alcohols. libretexts.org Therefore, treatment of 3aH-thieno[3,2-c]pyridin-4-one with NaBH₄ would be expected to yield the corresponding 4-hydroxy-4,5-dihydro-3aH-thieno[3,2-c]pyridine. More forceful reduction can lead to the complete removal of the carbonyl group. libretexts.org

The electrophilic carbon of the carbonyl group is susceptible to attack by strong carbon nucleophiles such as Grignard reagents (RMgX) and organolithium reagents (RLi). masterorganicchemistry.commasterorganicchemistry.comlibretexts.org This reaction results in the formation of a new carbon-carbon bond and, after an aqueous workup, yields a tertiary alcohol. ksu.edu.sayoutube.comlibretexts.orglibretexts.org The addition of these organometallic reagents provides a powerful method for introducing a wide variety of alkyl, aryl, and vinyl groups at the C4 position, leading to a diverse array of derivatives. masterorganicchemistry.comlibretexts.org

The carbonyl group of the lactam can be converted to a thiocarbonyl group (thioamide) using thionating reagents. The most common reagent for this transformation is Lawesson's reagent. organic-chemistry.orgresearchgate.net Phosphorus pentasulfide is another reagent that can be used for this purpose. organic-chemistry.org This conversion significantly alters the electronic and steric properties of the molecule.

The carbonyl group can also be converted to an imine through a condensation reaction with a primary amine, typically under acidic conditions. organic-chemistry.org This reaction involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the imine. byjus.com This transformation allows for the introduction of a wide range of substituents via the primary amine.

Electrophilic and Nucleophilic Substitutions on the Aromatic Rings

The thieno[3,2-c]pyridin-4-one core possesses two aromatic rings, the thiophene (B33073) and the pyridine ring, each with distinct electronic properties that govern their susceptibility to electrophilic and nucleophilic attack.

Regioselectivity of Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration, Sulfonation)

Electrophilic aromatic substitution (EAS) reactions on the thieno[3,2-c]pyridin-4-one scaffold are influenced by the electron-donating nature of the thiophene ring and the electron-withdrawing nature of the pyridinone ring.

Halogenation: Bromination of the thieno[3,2-c]pyridin-4-one core can be directed to specific positions by carefully controlling the reaction conditions. For instance, regioselective bromination of a related thieno[2',3':4,5]pyrrolo[1,2-d] wikipedia.orgbaranlab.orgwikipedia.orgtriazin-8(7H)-one system at the 2- or 9-position was achieved by modulating the basicity of the reaction medium, suggesting a potential strategy for the targeted halogenation of thieno[3,2-c]pyridin-4-ones. nih.gov The presence of both bromine and chlorine atoms on a thieno[3,2-c]pyridine (B143518) ring has been shown to enhance the compound's reactivity.

Nitration: The nitration of five-membered heterocycles like thiophene typically occurs with greater facility than on benzene (B151609). researchgate.net For the thieno[3,2-c]pyridin-4-one system, nitration is expected to favor the electron-rich thiophene ring. Common nitrating agents include mixtures of nitric acid and sulfuric acid, which generate the reactive nitronium ion (NO2+). masterorganicchemistry.com Alternatively, reagents like nitronium tetrafluoroborate (B81430) can be used in organic solvents. libretexts.org Studies on the nitration of pyridine derivatives indicate that the reaction proceeds via a stepwise polar mechanism. rsc.org

Sulfonation: Sulfonation of aromatic rings is typically achieved using fuming sulfuric acid or chlorosulfonic acid. The electronic properties of the thieno[3,2-c]pyridin-4-one scaffold would likely direct sulfonation to the thiophene ring.

Nucleophilic Aromatic Substitution on Activated Cores

Nucleophilic aromatic substitution (SNA) on the thieno[3,2-c]pyridin-4-one scaffold is more likely to occur on the electron-deficient pyridine ring, especially when activated by electron-withdrawing groups or when a good leaving group is present. youtube.com The positions ortho and para (C-2 and C-4) to the ring nitrogen are particularly susceptible to nucleophilic attack because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.com The displacement of halogens or other leaving groups at the C-2 or C-4 position of the pyridine moiety is a common strategy for introducing new functionalities, though it can sometimes require forcing conditions. irjms.com

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the functionalization of aromatic rings, allowing for the introduction of electrophiles specifically at the position ortho to a directing metalation group (DMG). wikipedia.org A DMG, typically a heteroatom-containing functional group like an amide or methoxy (B1213986) group, coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position to form an aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate then reacts with various electrophiles. wikipedia.org While this strategy is well-established for a range of aromatic and heterocyclic systems, its specific application to the this compound core would depend on the presence and positioning of a suitable DMG. For π-electron deficient heterocycles like pyridine, a DMG is generally required to achieve efficient ortho-lithiation and to avoid competitive nucleophilic addition of the organolithium reagent to the ring. uwindsor.caharvard.edu

Palladium-Catalyzed Cross-Coupling Reactions at the Thienopyridinone Core

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to functionalize heterocyclic cores like thieno[3,2-c]pyridin-4-one. These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent.

Suzuki-Miyaura and Stille Couplings

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organic halide or triflate with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.comlibretexts.org It is a versatile and widely used method due to the stability and low toxicity of the boron reagents. youtube.com The catalytic cycle involves oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to form the new C-C bond. youtube.comlibretexts.org This reaction has been successfully used for the regioselective functionalization of pyridine derivatives. nih.gov For instance, 3-pyridyl triflates have been coupled with alkenyl pinacol (B44631) boronates in good yields using a Pd(PPh3)4 catalyst. nih.gov

Stille Coupling: The Stille reaction couples an organohalide or triflate with an organotin reagent (organostannane). organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability of the organostannane reagents and their tolerance of a wide variety of functional groups. libretexts.orguwindsor.ca The reaction mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org This method has been employed to create complex molecules, including those with heterocyclic cores. libretexts.org

Table 1: Examples of Suzuki-Miyaura and Stille Coupling Reactions on Pyridine Scaffolds This table presents generalized conditions and may require optimization for the specific this compound substrate.

Coupling ReactionHalide/TriflateCoupling PartnerCatalystBaseSolventTypical Temperature (°C)
Suzuki-MiyauraAryl/Vinyl Halide or TriflateBoronic Acid/EsterPd(PPh₃)₄, Pd(OAc)₂/LigandK₃PO₄, Cs₂CO₃Dioxane, Toluene, DMF80-120
StilleAryl/Vinyl Halide or TriflateOrganostannanePd(PPh₃)₄, Pd₂(dba)₃Not always requiredToluene, DMF80-110

Heck and Sonogashira Reactions

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for forming substituted alkenes. wikipedia.org The catalytic cycle involves oxidative addition, migratory insertion of the alkene, and β-hydride elimination. libretexts.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can significantly influence the outcome. nih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgyoutube.com It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org The Sonogashira coupling is highly valued for its mild reaction conditions and its utility in synthesizing complex molecules, including pharmaceuticals and natural products. libretexts.orgyoutube.com Copper-free variations have also been developed to prevent the undesired homocoupling of the alkyne. wikipedia.org

Table 2: Examples of Heck and Sonogashira Coupling Reactions on Aromatic Halides This table presents generalized conditions and may require optimization for the specific this compound substrate.

Coupling ReactionHalide/TriflateCoupling PartnerCatalystCo-catalyst/BaseSolventTypical Temperature (°C)
HeckAryl/Vinyl Halide or TriflateAlkenePd(OAc)₂, Pd(PPh₃)₄Et₃N, K₂CO₃DMF, Acetonitrile (B52724)80-140
SonogashiraAryl/Vinyl Halide or TriflateTerminal AlkynePd(PPh₃)₄, PdCl₂(PPh₃)₂CuI / Amine Base (e.g., Et₃N)THF, DMFRoom Temp - 80

Buchwald-Hartwig Aminations

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through a palladium-catalyzed cross-coupling reaction between aryl halides (or pseudo-halides) and amines. wikipedia.orgorganic-chemistry.org This reaction has become indispensable for synthesizing aryl amines, offering significant advantages over traditional methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited functional group tolerance. wikipedia.org

The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. youtube.com The efficiency and scope of the reaction are highly dependent on the choice of phosphine (B1218219) ligands, which stabilize the palladium center and facilitate the key steps of the cycle. youtube.com Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos), have been developed to improve reaction rates and expand the substrate scope to include less reactive aryl chlorides and a wide variety of amines. youtube.com

While specific examples of Buchwald-Hartwig amination on the unsubstituted this compound are not extensively detailed in the surveyed literature, its application is well-documented for various thienopyridine isomers, demonstrating its utility for this class of heterocycles. For instance, the palladium-catalyzed C-N coupling has been successfully applied to chloro-substituted thienopyrimidines, which are structurally related to thienopyridinones. In one study, 4-chlorothieno[3,2-d]pyrimidine (B95853) was coupled with various amines in the presence of a catalytic amount of acid to afford 4-amino-thieno[3,2-d]pyrimidine derivatives. nih.gov This highlights the feasibility of applying such cross-coupling strategies to halogenated thienopyridinone scaffolds.

Ring-Opening and Rearrangement Reactions

The stability and potential for rearrangement of the thieno[3,2-c]pyridin-4-one ring system are of significant interest for understanding its metabolic fate and for the synthesis of novel chemical structures.

The hydrolytic stability of the thieno[3,2-c]pyridin-4-one scaffold can be influenced by pH. While direct studies on this specific scaffold are limited, research on analogous ring systems provides valuable insights. For example, studies on the related tetrahydrofuro[3,2-c]pyridine system, an oxygen-containing analog, have shown that the fused ring can undergo a reversible acid-catalyzed ring-opening. This transformation leads to the formation of a 1,4-dicarbonyl compound, specifically a 3-(2-oxopropyl)piperidin-4-one intermediate. The reversibility of this hydrolysis is a key feature, with the diketone capable of undergoing Paal-Knorr cyclization to reform the fused heterocyclic system.

Furthermore, reactions involving the thiophene ring in other thienopyridine isomers suggest its potential for cleavage under specific conditions. For instance, certain 4-oxothieno[2,3-b]pyridines have been shown to undergo thiophene ring-opening reactions when treated with N'-(aryl)benzothiohydrazides. capes.gov.br This type of transformation underscores the reactivity of the thiophene moiety within the broader class of thienopyridinones.

Information regarding the specific photochemical and thermal rearrangement pathways of the this compound scaffold is not widely available in the current body of scientific literature. However, general principles of organic photochemistry can suggest potential transformations. The pyridin-4-one moiety contains an enone-like system, which is a classic chromophore for photochemical reactions, such as [2+2] cycloadditions or rearrangements.

Thermal rearrangements, such as sigmatropic shifts, are also plausible depending on the substitution pattern and reaction conditions. For example, the thermal rearrangement of spiro[2.4]hepta-1,4,6-trienes proceeds via a wikipedia.orggoogle.com-sigmatropic rearrangement to yield bicyclo[3.2.0]hepta-1,3,6-trienes. researchgate.net While the starting material is structurally distinct, this illustrates the types of pericyclic reactions that fused ring systems can undergo at elevated temperatures. Further research is required to determine the specific photochemical and thermal behavior of the this compound core.

Mechanistic investigations into the ring transformations of thienopyridinone-related scaffolds have revealed complex pathways. The acid-catalyzed ring-opening of furo[3,2-c]pyridine (B1313802) analogs is understood to proceed via protonation of the furan (B31954) oxygen, followed by nucleophilic attack of water to initiate cleavage, leading to a stable diketone intermediate.

In cases of thiophene ring-opening, as seen with certain thieno[2,3-b]pyridines, a proposed mechanism involves a preferential ring-opening pathway over a competing Smiles rearrangement. capes.gov.br Another relevant mechanism involves a domino reaction for the synthesis of thieno[3,2-c]pyridin-4(5H)-ones from aminopropenoyl cyclopropanes, which is proposed to proceed through regioselective thionation, ring-enlargement, and an intramolecular aza-cyclization sequence. libretexts.org These studies, although on related systems or synthetic precursors, provide a framework for understanding the potential electronic reorganizations of the thieno[3,2-c]pyridin-4-one scaffold.

Functional Group Interconversions on Existing Substituents

Modifying substituents on the stable thieno[3,2-c]pyridin-4-one core is a primary strategy for tuning its pharmacological properties. Standard organic transformations can be applied to achieve these modifications.

The oxidation and reduction of side chains attached to the thieno[3,2-c]pyridin-4-one nucleus follow well-established principles of aromatic chemistry.

Oxidation Reactions: Alkyl groups attached to the heterocyclic core, particularly at a position analogous to the benzylic position of a benzene ring, are susceptible to oxidation. When treated with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, an alkyl side chain can be oxidized to a carboxylic acid, provided the carbon atom attached to the ring bears at least one hydrogen. nih.gov This reaction proceeds regardless of the length of the alkyl chain. nih.gov Additionally, the heteroatoms within the scaffold itself can be oxidized. Selective oxidation of thienopyridines with various reagents has been used to prepare the corresponding N-oxides and S-oxides (sulfoxides and sulfones). acs.org

Reduction Reactions: Functional groups introduced onto the scaffold can be readily reduced. For example, a nitro group, which might be introduced via electrophilic substitution, can be reduced to a primary amine. Common methods for this transformation include catalytic hydrogenation (using H₂ gas with a palladium, platinum, or nickel catalyst) or the use of reducing metals like tin or zinc in an acidic medium. Similarly, a ketone group on a side chain can be reduced to a secondary alcohol using reagents like sodium borohydride or to a methylene (B1212753) group via methods like the Clemmensen or Wolff-Kishner reduction.

Protection and Deprotection Strategies for Specific Functionalities

The this compound core contains reactive sites, notably the nitrogen atom of the pyridine ring, which often requires temporary protection during synthetic manipulations at other positions of the molecule. The choice of a suitable protecting group is dictated by its stability under various reaction conditions and the ease of its subsequent removal.

While specific literature detailing the protection and deprotection of the this compound scaffold is not extensively available, general principles of protecting group chemistry for related heterocyclic systems, such as thieno[2,3-b]pyridines and other pyridine derivatives, can be applied. The most commonly employed protecting groups for the nitrogen atom in such scaffolds are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

Protection of the Pyridine Nitrogen:

The introduction of a Boc group onto the nitrogen of a pyridine ring is typically achieved by reacting the substrate with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgmasterorganicchemistry.com Common bases include 4-dimethylaminopyridine (B28879) (DMAP), which is often used in catalytic amounts, and a stoichiometric base like triethylamine (B128534) (NEt₃) or sodium bicarbonate. fishersci.co.ukgoogle.com The reaction is generally carried out in an inert solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile at room temperature. fishersci.co.uk

Similarly, the Cbz group can be introduced by treating the thienopyridinone with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. total-synthesis.comorganic-chemistry.orgijacskros.com The reaction conditions are comparable to those used for Boc protection.

Deprotection of the Pyridine Nitrogen:

The removal of the Boc group is most commonly accomplished under acidic conditions. fishersci.co.uksyr.eduresearchgate.net A solution of trifluoroacetic acid (TFA) in DCM is a standard reagent for this purpose, often leading to rapid deprotection at room temperature. masterorganicchemistry.com Another common method involves the use of hydrochloric acid (HCl) in a solvent like methanol (B129727) or dioxane. wikipedia.org

For the cleavage of the Cbz group, catalytic hydrogenation is the method of choice. masterorganicchemistry.comtotal-synthesis.comorganic-chemistry.org This reaction is typically performed using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. researchgate.netthalesnano.commissouri.edu The reaction is usually carried out in a protic solvent like methanol or ethanol (B145695).

Detailed Research Findings:

Specific examples from the literature for the protection and deprotection of related thieno-fused pyridine systems provide insight into the expected methodologies for the this compound scaffold. For instance, the cleavage of a Boc-protecting group from a thieno[2,3-b]pyridine (B153569) derivative has been reported using trifluoroacetic acid in dichloromethane. In another study, aminothiophenecarboxamide salts were isolated via their N-Cbz derivatives, implying a successful protection strategy. nih.gov

Below are interactive data tables summarizing typical conditions for the protection and deprotection of amine functionalities in related heterocyclic compounds, which can be considered analogous for the this compound system.

Table 1: Representative Conditions for N-Boc Protection

Substrate Reagents Solvent Temperature Time Yield
Amine Boc₂O, DMAP (cat.), NEt₃ DCM Room Temp. 2-12 h High

Table 2: Representative Conditions for N-Boc Deprotection

Substrate Reagents Solvent Temperature Time Yield
N-Boc Amine TFA DCM Room Temp. 0.5-2 h High

Table 3: Representative Conditions for N-Cbz Protection

Substrate Reagents Solvent Temperature Time Yield
Amine Cbz-Cl, NEt₃ DCM 0 °C to Room Temp. 2-6 h High

Table 4: Representative Conditions for N-Cbz Deprotection

Substrate Reagents Solvent Temperature Time Yield
N-Cbz Amine H₂, Pd/C (10%) Methanol Room Temp. 1-5 h High

It is crucial to note that while these conditions are generally applicable, the optimal conditions for the protection and deprotection of a specific this compound derivative may require empirical optimization. The electronic and steric properties of other substituents on the scaffold can influence the reactivity of the nitrogen atom and the lability of the protecting group.

Advanced Spectroscopic and Spectrometric Characterization Methodologies for 3ah Thieno 3,2 C Pyridin 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural characterization of organic molecules, including the thieno[3,2-c]pyridin-4-one scaffold. Through a combination of one-dimensional and two-dimensional NMR experiments, a comprehensive picture of the molecular structure can be assembled.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information regarding the chemical environment of each atom within the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electron density around a nucleus, while coupling constants (J), measured in Hertz (Hz), reveal the connectivity between neighboring nuclei.

For instance, in a study of novel tetrahydrothieno[3,2-c]pyridine derivatives, ¹H NMR spectra were recorded on Bruker instruments at 400 MHz. rsc.org The chemical shifts and coupling constants allowed for the precise assignment of protons within the molecular structure. For example, a derivative showed a singlet at 7.33 ppm attributed to a specific proton, while doublets at 7.68 and 7.61 ppm with a coupling constant of 7.8 Hz were assigned to adjacent aromatic protons. rsc.org Similarly, ¹³C NMR data, often obtained at 101 MHz, provides the chemical shifts for each carbon atom, aiding in the complete structural assignment. rsc.org The analysis of one-bond ¹³C-¹H coupling constants can also be instrumental in assigning the location of substituents on the thienopyridine ring. researchgate.net

Table 1: Illustrative ¹H and ¹³C NMR Data for a Tetrahydrothieno[3,2-c]pyridine Derivative rsc.org

Atom ¹H Chemical Shift (δ, ppm) Multiplicity J (Hz) ¹³C Chemical Shift (δ, ppm)
H-aromatic7.68d7.8-
H-aromatic7.61d7.8-
H-aromatic7.33s--
CH₂4.40s-45.94
OCH₃3.87s--
CH₂3.73t5.547.60
CH₂2.98t5.1-

Note: This table is a representative example based on data for a derivative and not the parent compound itself.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously establishing the connectivity and spatial relationships within complex molecules.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to one another. youtube.comyoutube.comyoutube.com By analyzing the cross-peaks in a COSY spectrum, the spin systems within the molecule can be traced out. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms (¹JCH). youtube.comyoutube.com This is crucial for assigning the proton signal to its corresponding carbon atom in the skeleton. bas.bg

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.comresearchgate.net This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. bas.bg The intensity of HMBC signals can also provide structural clues, with ³J couplings often being stronger than ²J couplings in aromatic systems. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is instrumental in determining the stereochemistry and conformation of a molecule by identifying protons that are close in space, even if they are not directly bonded. bas.bg The observation of a NOESY cross-peak between two protons indicates their spatial proximity.

A complete assignment of ¹H and ¹³C NMR resonances for complex derivatives is often achieved through the combined application of these 2D NMR experiments. bas.bgresearchgate.net

Variable temperature (VT) NMR studies can provide valuable insights into the dynamic processes occurring in molecules, such as conformational changes. vnu.edu.vnresearchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, the exchange between different conformers may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature is increased, the rate of exchange increases, leading to broadening and eventual coalescence of the signals into a single, averaged peak. researchgate.net This technique is particularly useful for studying the conformational flexibility of the pyridinone ring and any substituents. vnu.edu.vn

Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. rsc.org

High-resolution mass spectrometry (HRMS) is essential for accurately determining the molecular formula of a compound. rsc.orgnih.gov Techniques such as Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI) are commonly used to generate ions from the analyte. ESI is a soft ionization technique that often produces the protonated molecule [M+H]⁺, allowing for the direct determination of the molecular weight. rsc.org For example, the ESI-MS of a tetrahydrothieno[3,2-c]pyridine derivative showed a peak at m/z 552.2, corresponding to the [M+H]⁺ ion. rsc.org HRMS provides highly accurate mass measurements, which can be used to calculate the elemental composition of the molecule with a high degree of confidence. nih.gov

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-activated dissociation (CAD), and the analysis of the resulting product ions. sisweb.comnih.gov This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. nih.gov The fragmentation pattern is characteristic of the compound's structure and can be used to confirm the identity of known compounds or to help elucidate the structure of unknown analogs. By analyzing the masses of the fragment ions, it is possible to deduce the loss of specific functional groups and to piece together the connectivity of the molecule. For instance, a study on a related thieno[3,2-b]pyridin-7-ol (B25592) using LC-ESI-QTOF MS/MS with a collision energy of 30 V provided a detailed fragmentation pattern. massbank.eu The transferability of tandem mass spectral libraries across different instruments has been shown to be high, making it a reliable method for compound identification. sisweb.com

Isotopic Labeling Studies in Mass Spectrometry

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. In the context of 3aH-thieno[3,2-c]pyridin-4-one and its derivatives, isotopic labeling is a sophisticated methodology used to trace the pathways of complex fragmentation patterns that arise upon ionization. symeres.com By selectively replacing specific atoms (such as ¹²C, ¹⁴N, or ¹H) with their heavier stable isotopes (¹³C, ¹⁵N, or ²H/D), researchers can precisely identify which atoms are retained in a given fragment and which are lost. researchgate.netthieme-connect.de

This technique is particularly valuable for distinguishing between isomeric structures and clarifying ambiguous fragmentation mechanisms, such as rearrangements. arkat-usa.orgacs.org For instance, the mass spectrum of an unlabeled thienopyridinone might show the loss of a neutral fragment with a mass of 28 Da, which could correspond to either carbon monoxide (CO) or ethylene (B1197577) (C₂H₄). By synthesizing a derivative labeled with ¹³C at the carbonyl position, a loss of 29 Da would definitively confirm the fragment as CO, whereas the loss of 28 Da would point towards ethylene.

The general process involves:

Synthesis of Labeled Compound: A synthetic route is designed to incorporate a stable isotope at a specific, known position in the this compound scaffold. thieme-connect.de

Mass Spectrometric Analysis: Both the labeled and unlabeled compounds are analyzed under identical mass spectrometry conditions (e.g., electron impact ionization).

Comparative Analysis: The fragmentation patterns of the two spectra are compared. The mass shifts in the fragment ions of the labeled compound relative to the unlabeled one provide definitive evidence for the origin of each fragment. acs.org

For example, in a study of a related thieno[3',2':4,5]pyrido[2,3-d]pyridazine system, tandem mass spectrometry revealed significant differences in the fragmentation patterns of two isomers, allowing for their differentiation. arkat-usa.org A similar approach for this compound could involve labeling the nitrogen atom with ¹⁵N to track the fragmentation of the pyridinone ring or labeling the thiophene (B33073) ring with ³⁴S to understand its cleavage patterns. This precise tracking is crucial for building a reliable fragmentation map, which is essential for identifying these compounds in complex mixtures. arkat-usa.orgacs.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ijari.org These methods are exceptionally useful for identifying functional groups and gaining information about molecular structure and bonding. For this compound, these techniques allow for the direct observation of vibrations associated with its key structural components: the pyridinone and thiophene rings.

The vibrational spectrum of this compound is dominated by characteristic absorptions of its constituent rings. While specific data for this exact isomer is limited, analysis of closely related structures like thieno[2,3-d]pyrimidin-4-one provides valuable reference points. ijari.org

Pyridinone Carbonyl (C=O) Stretch: The most prominent and easily identifiable peak in the IR spectrum is typically the carbonyl stretching vibration. For a pyridinone ring, this absorption is very strong and appears in the region of 1660-1680 cm⁻¹. In a study on thieno[2,3-d]pyrimidin-4-one, this C=O stretch was identified at 1662 cm⁻¹. ijari.org Its exact frequency can be influenced by substitution and hydrogen bonding.

Thiophene Ring Vibrations: The thiophene ring gives rise to several characteristic bands:

C-H Stretching: Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹. For thieno[2,3-d]pyrimidin-4-one, these were assigned to bands in the 3173-2870 cm⁻¹ region in IR and 3160-2863 cm⁻¹ in Raman spectra. ijari.org

Ring Stretching (C=C and C-C): The stretching vibrations of the thiophene ring itself are usually found in the 1300-1550 cm⁻¹ range.

C-S Stretching: The C-S bond vibrations are typically weaker and appear at lower frequencies, often in the 600-800 cm⁻¹ region.

Other Vibrations: N-H stretching (if present in a tautomeric form or derivative) would appear as a broad band around 3300-3500 cm⁻¹. ijari.org C-N stretching modes are expected in the 1200-1350 cm⁻¹ range.

The following table summarizes the expected vibrational frequencies based on data from related thienopyrimidine compounds. ijari.org

Functional Group/MoietyVibrational ModeExpected Frequency Range (cm⁻¹)SpectrumIntensity
PyridinoneC=O Stretch1660 - 1680IRStrong
PyridinoneN-H Stretch3300 - 3500IR / RamanMedium, Broad
PyridinoneC-N Stretch1200 - 1350IR / RamanMedium
ThiopheneC-H Stretch3000 - 3100IR / RamanMedium-Weak
ThiopheneC=C Ring Stretch1300 - 1550IR / RamanMedium-Strong
ThiopheneC-S Stretch600 - 800IR / RamanWeak-Medium

This table is generated based on data from analogous compounds and general spectroscopic principles.

Vibrational spectroscopy is not only useful for functional group identification but can also provide subtle insights into the conformational state of a molecule. For a semi-flexible molecule like this compound, different conformers may exist, particularly related to the puckering of the partially saturated '3aH' portion of the ring system or in substituted derivatives.

Conformational changes can lead to shifts in vibrational frequencies. For example, a change in the dihedral angle between the thiophene and pyridinone rings would alter the degree of conjugation and affect the position of the C=O stretching frequency. Furthermore, intermolecular interactions, such as hydrogen bonding in the solid state, can cause significant shifts and splitting of vibrational bands, particularly for the N-H and C=O groups. By comparing spectra recorded in different phases (solid vs. solution) or by using computational methods like Density Functional Theory (DFT) to simulate the spectra of different possible conformers, vibrational spectroscopy can be a key tool in conformational analysis. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its chromophoric system (the part of the molecule that absorbs light). The fused aromatic system of this compound acts as a chromophore, and its UV-Vis spectrum is characterized by electronic transitions between different molecular orbitals, primarily π → π* and n → π* transitions.

The UV-Vis spectrum is typically recorded by dissolving the compound in a transparent solvent and measuring its absorbance at different wavelengths. The key parameters obtained are the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε).

The methodology involves:

Preparation of Standard Solutions: A series of solutions of the thienopyridinone derivative with known concentrations are prepared in a suitable solvent (e.g., ethanol (B145695), DMF, or acetonitrile).

Spectrophotometric Measurement: A UV-Vis spectrophotometer is used to measure the absorbance of each solution at the λmax.

Application of Beer-Lambert Law: The molar extinction coefficient (ε) is calculated using the Beer-Lambert Law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (usually 1 cm). A plot of absorbance versus concentration should yield a straight line through the origin, the slope of which is equal to ε. researchgate.net

For a related compound, thieno[2,3-d]pyrimidin-4-one, distinct absorption bands were observed, indicating a complex electronic system. ijari.org

The polarity of the solvent can significantly influence the electronic transitions of a molecule, a phenomenon known as solvatochromism. These effects can cause a shift in the λmax to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift).

π → π Transitions:* These transitions typically experience a bathochromic shift in more polar solvents. This is because the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by the polar solvent.

n → π Transitions:* These transitions often show a hypsochromic shift in polar, protic solvents. The non-bonding electrons (n) can interact with solvent molecules through hydrogen bonding, which lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition. researchgate.net

A study on thieno[2,3-d]pyrimidin-4-one demonstrated this solvent effect. ijari.org When the solvent was changed from ethanol to the more polar dimethylformamide (DMF), a bathochromic shift was observed for one of the absorption bands, moving from 396.5 nm to 402.0 nm. This indicates that the excited state is more stabilized by the polar aprotic solvent DMF.

The following interactive table illustrates hypothetical UV-Vis data and the impact of solvent polarity, based on findings for related thienopyrimidine systems. ijari.org

SolventDielectric Constantλmax 1 (nm) (π → π)ε (M⁻¹cm⁻¹)λmax 2 (nm) (n → π)ε (M⁻¹cm⁻¹)
Cyclohexane2.0234015,0002508,000
Ethanol24.534816,5002457,800
Acetonitrile (B52724)37.535216,8002437,700
DMF38.335517,2002488,200

This table represents illustrative data to demonstrate typical solvatochromic effects on a thienopyridinone-type structure.

By systematically studying these solvent-induced shifts, researchers can gain valuable information about the nature of the electronic transitions and the charge distribution in both the ground and excited states of this compound and its derivatives.

X-Ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. For the this compound scaffold and its derivatives, this method provides invaluable insights into their molecular geometry, conformational preferences, and the intricate network of intermolecular interactions that govern their crystal packing.

Single Crystal Growth Techniques and Optimization

The prerequisite for any X-ray diffraction study is the availability of high-quality single crystals of suitable size and perfection. The growth of such crystals for organic compounds like thieno[3,2-c]pyridin-4-one derivatives can be a meticulous process, often requiring the screening of various techniques and conditions.

Commonly employed methods for growing single crystals of these compounds include:

Slow Evaporation: This is one of the simplest and most widely used techniques. A saturated solution of the compound is prepared in a suitable solvent or a mixture of solvents and is allowed to evaporate slowly in a controlled environment. The choice of solvent is critical and is often determined by the solubility and polarity of the specific derivative.

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, leading to crystallization. For instance, vapor diffusion of diethyl ether into a chloroform (B151607) solution has been successfully used to grow crystals of related heterocyclic compounds. nih.gov

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and promoting the formation of crystals. The rate of cooling is a crucial parameter that needs to be optimized to obtain well-formed single crystals.

Flux Growth: This method is particularly useful for materials with high melting points or those that decompose before melting. cvut.czarxiv.org The compound is dissolved in a molten salt or metal (the flux) at a high temperature, and upon slow cooling, the desired crystals precipitate out. cvut.czarxiv.org

The optimization of crystal growth involves a systematic variation of parameters such as solvent system, concentration, temperature, and the rate of solvent evaporation or cooling. The presence of impurities can significantly hinder crystal growth, necessitating high purity of the starting materials.

Table 1: Common Single Crystal Growth Techniques

TechniqueDescriptionKey Parameters
Slow Evaporation Gradual removal of solvent from a saturated solution.Solvent choice, temperature, evaporation rate.
Vapor Diffusion Slow introduction of an anti-solvent vapor into a solution.Solvent/anti-solvent pair, temperature, diffusion rate.
Cooling Crystallization Slow cooling of a saturated solution.Solvent choice, initial temperature, cooling rate.
Flux Growth Crystallization from a molten salt or metal solution. cvut.czarxiv.orgFlux composition, temperature profile, cooling rate. cvut.czarxiv.org

Data Collection, Structure Solution, and Refinement Methodologies

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis. The process involves mounting the crystal on a goniometer and irradiating it with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector, producing a unique diffraction pattern.

The key steps in determining the crystal structure are:

Data Collection: The crystal is rotated in the X-ray beam to collect a complete set of diffraction data. nih.gov Modern diffractometers equipped with sensitive detectors like CCD or CMOS sensors can collect thousands of reflections in a relatively short time. The data collection strategy is optimized to ensure high completeness, resolution, and redundancy of the data. nih.gov

Structure Solution: The collected diffraction intensities are used to determine the initial phases of the structure factors. For small molecules like thieno[3,2-c]pyridin-4-one derivatives, direct methods are commonly employed to solve the phase problem and generate an initial electron density map. nih.gov

Structure Refinement: The initial model of the structure is refined against the experimental diffraction data. This is an iterative process that involves adjusting atomic coordinates, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed by various crystallographic R-factors, with lower values indicating a better fit to the data. In some cases, issues like whole-molecule rotational disorder may be encountered, requiring specialized modeling during refinement. acs.org

Table 2: Typical Crystallographic Data and Refinement Parameters

ParameterDescription
Crystal System The crystal system to which the crystal belongs (e.g., monoclinic, triclinic). nih.gov
Space Group The symmetry group of the crystal lattice (e.g., P2₁/c, P-1). nih.gov
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Resolution (Å) The smallest d-spacing for which diffraction data were collected. nih.gov
Completeness (%) The percentage of unique reflections measured.
Redundancy The average number of times a unique reflection is measured.
R-factors (R1, wR2) Indicators of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-fit (GoF) A measure of the quality of the refinement.

This table presents a generalized overview. Specific values for this compound and its derivatives would be found in dedicated crystallographic studies.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, π-Stacking)

The crystal structure of a molecule is not solely determined by its covalent framework but is significantly influenced by a variety of non-covalent intermolecular interactions. X-ray crystallography provides precise geometric information that allows for a detailed analysis of these interactions, which are crucial for understanding the solid-state properties of thieno[3,2-c]pyridin-4-one derivatives.

Key intermolecular interactions observed in the crystal structures of related heterocyclic compounds include:

Hydrogen Bonding: The presence of hydrogen bond donors (like N-H groups) and acceptors (like the carbonyl oxygen and the nitrogen atom of the pyridine (B92270) ring) in the this compound core makes hydrogen bonding a dominant feature in their crystal packing. These interactions can lead to the formation of well-defined supramolecular architectures such as dimers, chains, or sheets. researchgate.netnih.gov For instance, N—H⋯O and C—H⋯O hydrogen bonds are commonly observed, connecting molecules into extended networks. nih.gov

π-Stacking Interactions: The aromatic thiophene and pyridine rings of the thieno[3,2-c]pyridin-4-one system can participate in π-π stacking interactions. researchgate.net These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of the aromatic rings, play a significant role in stabilizing the crystal lattice. researchgate.netstanford.edu The geometry of these interactions can vary, including face-to-face and offset arrangements, with centroid-to-centroid distances typically in the range of 3.3 to 3.8 Å. nih.govnih.gov

Table 3: Common Intermolecular Interactions in Thienopyridinone Derivatives

Interaction TypeDescriptionTypical Geometric Parameters
Hydrogen Bonding An attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom and another electronegative atom.Donor-Acceptor distance (e.g., N···O, O···O), Hydrogen-Acceptor distance, Donor-H···Acceptor angle.
π-π Stacking A non-covalent interaction between aromatic rings.Centroid-centroid distance, slip angle, interplanar distance.
C—H···π Interactions An interaction between a C-H bond and a π-system.H···π-centroid distance, C-H···π-centroid angle.
van der Waals Forces Weak, non-specific attractive forces between molecules.Sum of van der Waals radii.

Strategic Utility of 3ah Thieno 3,2 C Pyridin 4 One As a Chemical Synthon and Scaffold

Role in the Construction of Complex Heterocyclic Systems

The inherent reactivity of the 3aH-thieno[3,2-c]pyridin-4-one core allows for its elaboration into a variety of polycyclic and highly substituted heterocyclic compounds. Both the thiophene (B33073) and the pyridinone rings offer sites for further chemical transformations.

The fusion of additional rings onto the this compound scaffold, a process known as annulation, is a powerful strategy for generating novel and complex polycyclic systems. While direct annulation reactions on a pre-formed this compound are not extensively documented in dedicated studies, the synthesis of related fused systems suggests potential pathways. For instance, the synthesis of pyrimidino[4',5':4,5]thieno[2,3-b]pyridine derivatives from aminothieno[2,3-b]pyridines demonstrates the feasibility of building additional heterocyclic rings, such as a pyrimidine (B1678525) ring, onto a thienopyridine core. mdpi.com This can be achieved through the reaction of an amino-substituted thienopyridine with reagents like formic acid or formamide (B127407) to construct the fused pyrimidine ring. mdpi.com

Analogous strategies could be envisioned for this compound derivatives. For example, a suitably functionalized thieno[3,2-c]pyridin-4-one, such as an amino- or hydrazino-substituted derivative, could undergo condensation and cyclization reactions to yield more complex fused systems like pyrazolo[3,4-c]thieno[3,2-e]pyridines or triazolo[4,3-a]thieno[3,2-e]pyridines. The synthesis of pyrano[3,4-c]thieno[3,2-e] researchgate.netresearchgate.netgoogle.comtriazolo[4,3-a]pyridines from a functionalized pyrano[3,4-c]pyridine precursor highlights the potential for such sequential heterocyclization strategies. researchgate.net

The derivatization of the this compound core is a key step towards scaffold elaboration and the synthesis of diverse chemical entities. The presence of the lactam function in the pyridinone ring, as well as the potential for substitution on both the thiophene and pyridine (B92270) moieties, offers multiple handles for chemical modification.

One common approach involves the introduction of functional groups that can participate in subsequent ring-forming reactions. For example, the synthesis of N-aminothieno[3,2-c]pyridin-4-ones from thieno[3,2-c]pyran-4-ones and hydrazine (B178648) hydrate (B1144303) introduces a reactive amino group on the pyridinone nitrogen. researchgate.net This amino group can then be used as a nucleophile in further cyclization reactions to build additional heterocyclic rings.

Furthermore, the synthesis of novel thieno[2,3-c]pyridine (B153571) derivatives often involves the initial construction of a functionalized thienopyridine core, which is then elaborated. nih.gov For instance, a metal-free denitrogenative transformation of fused 1,2,3-triazoles has been used to generate substituted thieno[2,3-c]pyridines, demonstrating a method for late-stage derivatization. nih.gov This approach allows for the introduction of various substituents that can be further manipulated to construct more complex scaffolds.

The synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines via the Pictet-Spengler reaction provides another example of how a related heterocyclic core can be derivatized for further synthetic transformations. nih.gov The resulting products can undergo N-alkylation or N-acetylation, and the furan (B31954) ring can be opened to reveal a 1,4-dicarbonyl compound, which can then be used in subsequent reactions like the Paal-Knorr pyrrole (B145914) synthesis. nih.gov

Application in Diversification-Oriented Synthesis

Diversification-oriented synthesis (DOS) aims to generate structurally diverse small molecules from a common scaffold. The this compound core is well-suited for such approaches due to its multiple points of functionalization.

Parallel synthesis is a key technique in DOS, allowing for the rapid generation of libraries of related compounds. While a specific library of this compound derivatives has not been explicitly detailed, the synthesis of libraries of related thienopyrimidine and thienopyridine analogs demonstrates the applicability of this approach. For example, a solution-phase parallel synthesis of over 230 substituted thieno[2,3-d]pyrimidin-2-ylmethanamines has been accomplished, showcasing the potential for creating large and diverse compound libraries from a common heterocyclic core.

The one-pot synthesis of substituted thieno[3,2-c]pyridin-4(5H)-ones from aminopropenoyl cyclopropanes and Lawesson's reagent followed by oxidation also lends itself to a parallel synthesis format. researchgate.net By varying the substituents on the starting materials, a library of diverse thieno[3,2-c]pyridin-4-ones can be efficiently generated. Similarly, the one-pot synthesis of methyl 3,5-diaminothieno[3,2-c]pyridin-4-one-2-carboxylates from 2H-pyran-2-one derivatives, methyl mercaptoacetate, and hydrazine hydrate is amenable to parallel synthesis by varying the aryl substituent on the starting pyranone. researchgate.net

Solid-phase synthesis offers several advantages for library construction, including simplified purification and the potential for automation. Although no literature explicitly describes the solid-phase synthesis of a this compound library, the principles can be extrapolated from solid-phase syntheses of other heterocyclic systems.

For a solid-phase approach, the thienopyridinone scaffold would need to be attached to a solid support via a suitable linker. This could be achieved, for example, by incorporating a carboxylic acid or an amino group into the scaffold that can be coupled to a resin. Once immobilized, the scaffold can be subjected to a series of reactions to introduce diversity. For instance, if the scaffold is attached through a position on the thiophene ring, the pyridinone nitrogen could be alkylated or acylated with a variety of building blocks. Subsequent cleavage from the resin would then yield the final library of compounds. The successful solid-phase synthesis of other nitrogen-containing heterocycles, such as in the construction of tetrahydrofuro[3,2-c]pyridines via a solid-phase Pictet-Spengler reaction, supports the feasibility of this strategy. nih.gov

Development of Novel Synthetic Methodologies Inspired by Thienopyridinone Reactivity

The unique reactivity of the this compound scaffold and its constituent rings can inspire the development of novel synthetic methodologies. The interplay between the electron-rich thiophene ring and the electron-deficient pyridinone ring, along with the reactivity of the lactam functionality, can be exploited to design new chemical transformations.

For example, the development of metal-free denitrogenative transformation reactions for the synthesis of thieno[2,3-c]pyridine derivatives was inspired by similar reactions used to prepare isoquinolines. nih.gov This demonstrates how methodologies developed for one class of heterocycles can be adapted and extended to related scaffolds like thienopyridines.

The reactivity of the lactam moiety within the pyridinone ring is also a source of synthetic innovation. The N-H bond can be deprotonated to form a nucleophilic nitrogen, which can participate in various alkylation and acylation reactions. Conversely, the carbonyl group can act as an electrophile. The strategic use of these reactive sites can lead to the development of novel cyclization and functionalization reactions. The synthesis of thieno[3,2-c]pyran-4-one based small molecules, which are structurally analogous to thieno[3,2-c]pyridin-4-ones, involved a multi-step sequence including a Gewald reaction, Sonogashira coupling, and iodocyclization, showcasing the development of a synthetic strategy for a related fused heterocyclic system. researchgate.net The insights gained from such syntheses can be applied to develop new and efficient routes to this compound derivatives and other related heterocyclic compounds.

Emerging Research Frontiers and Future Directions in 3ah Thieno 3,2 C Pyridin 4 One Chemistry

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The push towards "green chemistry" has profound implications for the synthesis of complex molecules like 3aH-thieno[3,2-c]pyridin-4-one. Researchers are actively exploring methods that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Biocatalytic Approaches for Thienopyridinone Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical methods. While direct biocatalytic synthesis of the this compound core is still an emerging area, related research provides a strong foundation. For instance, unspecific peroxygenases (UPOs) have been successfully employed in the biocatalytic synthesis of active metabolites of thienopyridine drugs like clopidogrel (B1663587) and prasugrel. nih.gov These enzymes, which mimic the action of cytochrome P450s, can perform oxidations in a one-pot synthesis, offering a simpler and potentially higher-yielding route compared to complex multi-stage chemical syntheses. nih.gov

The application of enzymes such as porcine liver esterase (PLE) in cascade reactions further highlights the potential of biocatalysis in thienopyridine chemistry. nih.gov The development of enzymatic reactions for the formation of related thienopyridinone isomers has also been reported, demonstrating the feasibility of using biocatalysts for the core ring system's construction. researchgate.net Future research will likely focus on identifying or engineering enzymes that can directly assemble the this compound scaffold from simple precursors, leading to more sustainable and efficient synthetic pathways.

Photoredox and Electrochemistry in Thienopyridinone Transformations

Photoredox and electrochemical methods are powerful tools for green chemistry, utilizing light and electricity, respectively, to drive chemical reactions. sigmaaldrich.commdpi.com These techniques often operate under mild conditions and can obviate the need for harsh reagents.

Photoredox Catalysis: This approach uses visible light to initiate single-electron transfer (SET) processes, enabling a wide range of synthetic transformations. sigmaaldrich.comresearchgate.net While specific applications to this compound are still developing, the broader field of photoredox catalysis offers immense potential. For example, photoredox catalysis has been used for C-H functionalization, a key strategy for modifying heterocyclic cores. sigmaaldrich.combeilstein-journals.org The use of organic dyes as photocatalysts further enhances the sustainability of this method by replacing often toxic and expensive transition metals. nih.gov Future work could involve the use of photoredox catalysis for the late-stage functionalization of the this compound scaffold, allowing for the rapid generation of diverse derivatives.

Electrochemistry: Electrosynthesis provides a clean and efficient way to perform redox reactions by directly using electrons as reagents. mdpi.com This method has been successfully used to synthesize metabolites of phenothiazine-containing drugs, demonstrating its utility in pharmaceutical chemistry. mdpi.com In the context of pyridine (B92270) chemistry, electrochemistry has been shown to enable the carboxylation of pyridines with carbon dioxide, a reaction that is challenging to achieve through traditional means. cornell.edu The ability to control reaction outcomes by simply changing the electrochemical reactor setup further highlights the versatility of this technique. cornell.edu The application of electrosynthesis to the this compound system could lead to novel and more sustainable routes for its synthesis and modification.

Exploration of Unconventional Reactivity and Catalysis

Beyond established synthetic methods, researchers are exploring new ways to manipulate the this compound core and discover novel catalysts to facilitate these transformations.

C-H Functionalization Strategies on the Thienopyridinone Core

Direct C-H functionalization is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials. nih.govnih.gov This approach is particularly attractive for modifying complex molecules like this compound. While direct C-H functionalization of the this compound core is a developing area, research on related thienopyridine and pyridine systems provides valuable insights.

For instance, metal-free, site-selective C-H bond thiolation and cyclization have been used to synthesize substituted thienopyridine derivatives. nih.gov Furthermore, ruthenium-catalyzed oxidative coupling of heterocyclic carboxylic acids with internal alkynes, involving C-H and O-H bond activation, has been developed for the synthesis of fused heterocycle-pyrones. researchgate.net The regioselectivity of these reactions is often controlled by directing groups within the substrate. nih.govresearchgate.net The development of catalytic bifunctional templates that can direct C-H activation at remote sites offers a promising strategy for achieving site-selectivity in the absence of conveniently located functional groups. nih.gov Future research will likely focus on applying these and other C-H functionalization strategies to the this compound scaffold to enable the synthesis of novel derivatives with diverse substitution patterns.

Novel Catalyst Discovery for Thienopyridinone Transformations

The discovery of new catalysts is crucial for developing more efficient and selective synthetic methods. In the context of thienopyridinone chemistry, research is ongoing to identify catalysts that can promote novel transformations. For example, a novel series of Bruton's tyrosine kinase (BTK) inhibitors based on the thieno[3,2-c]pyridin-4-amine (B1356683) framework has been discovered, highlighting the potential of this scaffold in drug design. nih.gov

The synthesis of various thieno[3,2-c]pyridin-4-ones has been achieved through domino reactions initiated by Lawesson's reagent, demonstrating the utility of this reagent in constructing the core ring system. researchgate.net Additionally, both one-pot and stepwise syntheses of methyl 3,5-diaminothieno[3,2-c]pyridin-4-one-2-carboxylates have been developed without the need for a metal catalyst. researchgate.net The development of improved synthetic routes to 3-substituted-4-amino-[3,2-c]thienopyridines has also been a focus, with new methods utilizing Friedel-Crafts reactions or intramolecular reductive cyclizations to replace less desirable traditional routes. nih.gov The ongoing search for novel catalysts and catalytic systems will undoubtedly lead to more efficient and versatile methods for the synthesis and transformation of this compound.

Integration with Advanced Synthetic Technologies

The integration of advanced technologies such as flow chemistry and microfluidics is revolutionizing chemical synthesis by enabling greater control over reaction parameters and facilitating high-throughput experimentation.

Flow Chemistry: This technique involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor. youtube.com Flow chemistry offers numerous advantages, including enhanced reaction rates, improved safety for hazardous reactions, and the potential for automation and high-throughput optimization. youtube.com The modular nature of flow chemistry setups allows for the straightforward integration of different reaction steps, including biocatalysis, photochemistry, and electrochemistry. youtube.com This technology is particularly well-suited for library generation in drug discovery, where a large number of compounds need to be synthesized and screened. youtube.com The application of flow chemistry to the synthesis of this compound and its derivatives could significantly accelerate the discovery of new bioactive molecules.

Microfluidics: Microfluidic devices, which handle small volumes of fluids in channels with dimensions of tens to hundreds of micrometers, offer precise control over reaction conditions and enable high-throughput screening. nih.govresearchgate.net Droplet-based microfluidics, in particular, provides a powerful platform for performing a large number of reactions in parallel with minimal cross-contamination. researchgate.net Microfluidics has been applied to various aspects of drug discovery, including synthesis, screening, and the formulation of drug delivery systems. nih.govrsc.org The use of microfluidic reactors for the synthesis of this compound could lead to improved yields and purities, as well as facilitate the rapid optimization of reaction conditions.

The following table summarizes some of the key research findings in the emerging areas of this compound chemistry:

Research AreaKey FindingReference
Biocatalysis Unspecific peroxygenases (UPOs) can be used for the one-pot synthesis of thienopyridine metabolites. nih.gov
Electrochemistry The choice of electrochemical reactor can dictate the site selectivity of pyridine carboxylation. cornell.edu
C-H Functionalization Metal-free, site-selective C-H bond thiolation and cyclization can be used to synthesize substituted thienopyridines. nih.gov
Novel Catalysis Lawesson's reagent can initiate a domino reaction to synthesize substituted thieno[3,2-c]pyridin-4(5H)-ones. researchgate.net
Flow Chemistry Flow chemistry enables rapid reaction optimization and the integration of multiple synthetic steps. youtube.com
Microfluidics Droplet-based microfluidics allows for high-throughput synthesis and screening of compounds. researchgate.net

Flow Chemistry and Continuous Processing for Scalable Synthesis

The synthesis of complex heterocyclic scaffolds such as this compound often involves multi-step processes that can be challenging to scale up using traditional batch methods. Flow chemistry, or continuous flow processing, offers a powerful alternative that can address many of these challenges. chim.it In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. chim.itnih.gov This enhanced control can lead to improved yields, higher purity, and safer reaction conditions, particularly for highly exothermic or hazardous reactions. springerprofessional.de

For the synthesis of thienopyridinone cores, flow chemistry could be particularly advantageous. For instance, the construction of the fused ring system often involves condensation or cyclization reactions that can benefit from the rapid heating and mixing capabilities of microreactors. uc.pt A hypothetical flow process for a key intermediate could involve the sequential addition of reagents in a "telescoped" reaction sequence, where the product of one step immediately becomes the substrate for the next without the need for intermediate isolation and purification. uc.pt This approach not only streamlines the synthesis but also minimizes waste and reduces production time. uc.pt

Table 1: Potential Advantages of Flow Chemistry in this compound Synthesis

ParameterBatch ChemistryFlow ChemistryPotential Impact on Thienopyridinone Synthesis
Scalability Often requires re-optimization of reaction conditions.Readily scalable by running the system for longer or by using parallel reactors.Facilitates the production of larger quantities of thienopyridinone derivatives for further studies.
Safety Handling of hazardous reagents and exothermic reactions can be risky on a large scale.Smaller reaction volumes at any given time and better heat dissipation enhance safety. springerprofessional.deEnables the use of a wider range of reactive intermediates and reagents for novel thienopyridinone analogues.
Reaction Control Difficult to precisely control temperature and mixing, leading to side products.Precise control over temperature, pressure, and mixing leads to higher selectivity and yields. chim.itImproved yields and purity of the final this compound product.
Efficiency Often involves multiple work-up and purification steps.In-line purification and telescoped reactions can minimize manual handling and time. uc.ptAccelerated synthesis of a library of thienopyridinone derivatives for screening.

Automation and High-Throughput Experimentation in Reaction Discovery

The discovery of novel reactions and the optimization of existing synthetic routes for this compound can be significantly accelerated through automation and high-throughput experimentation (HTE). youtube.com HTE platforms utilize robotic systems to perform a large number of reactions in parallel, typically in microplate format. youtube.com This allows for the rapid screening of a wide range of catalysts, reagents, and reaction conditions.

In the context of thienopyridinone synthesis, an HTE approach could be employed to explore novel C-H activation or cross-coupling strategies for the functionalization of the thieno[3,2-c]pyridine (B143518) core. For example, a 96-well plate could be set up to test various palladium catalysts and ligands for a Suzuki-Miyaura coupling reaction to introduce diverse aryl or heteroaryl substituents at specific positions of the thienopyridinone scaffold. The results of these high-throughput screens can be rapidly analyzed using techniques like mass spectrometry, providing a wealth of data to guide further optimization.

Table 2: Hypothetical High-Throughput Experimentation Workflow for Thienopyridinone Functionalization

StepDescriptionTechnology UtilizedDesired Outcome
1. Library Design Design a virtual library of thienopyridinone derivatives with diverse substituents.Cheminformatics softwareA set of target molecules with a wide range of predicted properties.
2. Reagent Plating Dispense starting materials, catalysts, and reagents into a 96-well microplate.Robotic liquid handlerA precisely prepared reaction array.
3. Parallel Synthesis Perform the reactions under controlled conditions (e.g., heating, stirring).Automated synthesis platformA library of novel thienopyridinone compounds.
4. High-Throughput Analysis Rapidly analyze the reaction outcomes for product formation and purity.LC-MS (Liquid Chromatography-Mass Spectrometry)Identification of successful reactions and promising lead compounds.
5. Data Analysis Analyze the large dataset to identify structure-activity relationships (SAR).Data analysis softwareA deeper understanding of the reaction and guidance for the next round of synthesis.

Advanced Spectroscopic and Computational Approaches for Deeper Understanding

Beyond accelerating synthesis, modern analytical and computational tools are providing unprecedented insights into the structure, reactivity, and biological activity of complex molecules like this compound.

Hyphenated Techniques for In-Situ Reaction Monitoring

Understanding the intricate mechanisms of chemical reactions is crucial for their optimization. Hyphenated spectroscopic techniques, which couple a separation method with a spectroscopic detector, are powerful tools for real-time, in-situ reaction monitoring. For the synthesis of this compound, techniques like LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry) can be employed to identify and characterize transient intermediates and byproducts as they form in the reaction mixture.

For instance, monitoring the cyclization step in the formation of the thienopyridinone ring system by in-situ IR spectroscopy could provide valuable kinetic data and help to elucidate the reaction mechanism. This information can then be used to fine-tune reaction conditions to maximize the yield of the desired product and minimize the formation of impurities.

Machine Learning and Artificial Intelligence in Synthetic Route Planning and Retrosynthesis

The design of efficient synthetic routes for novel this compound derivatives can be a complex and time-consuming task. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to assist chemists in this endeavor. youtube.com Retrosynthesis software, powered by AI algorithms, can analyze a target molecule and propose a series of disconnections to identify readily available starting materials. youtube.com These programs are trained on vast databases of known chemical reactions and can often suggest novel and non-intuitive synthetic pathways.

Data-Driven Discovery of Thienopyridinone Chemistry

The vast amount of data generated from high-throughput experimentation and computational studies can be leveraged for data-driven discovery in thienopyridinone chemistry. By applying machine learning algorithms to these large datasets, it is possible to build predictive models for various properties of interest, such as biological activity, toxicity, and physicochemical properties.

Quantitative Structure-Activity Relationship (QSAR) models, for example, can be developed to correlate the structural features of thienopyridinone derivatives with their inhibitory activity against a particular biological target. researchgate.net These models can then be used to virtually screen large libraries of yet-to-be-synthesized compounds, prioritizing those with the highest predicted activity for synthesis and testing. This data-driven approach has the potential to significantly accelerate the discovery of new thienopyridinone-based drug candidates. researchgate.netnih.gov

Table 3: Application of Computational Approaches in Thienopyridinone Research

Computational ApproachDescriptionPotential Application for this compound
Molecular Docking Predicts the preferred orientation of a ligand when bound to a target protein.To understand the binding mode of thienopyridinone inhibitors to their biological targets and guide the design of more potent analogues. nih.gov
Quantum Mechanics (QM) Calculates the electronic structure and properties of molecules.To investigate the reactivity of the thienopyridinone core and elucidate reaction mechanisms.
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules over time.To study the conformational flexibility of thienopyridinone derivatives and their interactions with biological macromolecules.
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups responsible for biological activity.To design novel thienopyridinone scaffolds with improved activity and selectivity. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3aH-thieno[3,2-c]pyridin-4-one, and how do reaction parameters affect yield?

  • Methodological Answer : The one-pot synthesis via Curtius rearrangement and microwave-assisted thermal electrocyclization is a key route. Starting from (E)-3-(thiophen-2-yl)acrylic acid, optimal conditions include xylenes as solvent, reflux (120–140°C), and 30 h reaction time. Microwave irradiation can reduce reaction time and improve yield compared to conventional heating (Table 1) . Alternative methods involve condensation of Gewald’s thiophenes with primary amines under anhydrous conditions, requiring careful solvent selection (e.g., acetic acid for aryl amines) .

Table 1 : Comparison of reaction conditions for thieno[3,2-c]pyridin-4-one synthesis

MethodSolventTemperatureTime (h)Yield (%)Reference
Conventional heatingXylenesReflux3039–53
Microwave-assistedXylenes140°C665–78

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify substituent positions (e.g., δ 8.16 ppm for aromatic protons in thieno-pyridinone cores) .
  • IR : Key peaks include C=O stretches at ~1650–1695 cm1^{-1} and S–C vibrations at ~600–700 cm1^{-1} .
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks and fragmentation patterns .

Q. What in vitro assays are typically used to screen the biological activity of thieno[3,2-c]pyridin-4-one analogs?

  • Methodological Answer : Standard assays include:

  • Kinase inhibition assays (e.g., Cdk9/Cdc7-Dbf4 inhibition, as seen in pyrrolo[3,2-c]pyridin-4-one analogs) .
  • Cytotoxicity studies (MTT assay) against cancer cell lines .
  • Receptor binding assays (e.g., dopamine or serotonin receptors for neuroactive compounds) .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data for thieno[3,2-c]pyridin-4-one derivatives synthesized via divergent routes?

  • Methodological Answer :

  • Perform 2D NMR (COSY, HSQC) to assign overlapping signals, particularly in regions with fused aromatic systems (e.g., δ 7.2–8.2 ppm) .
  • Compare with computational predictions (DFT-based NMR chemical shift calculations) to validate assignments .
  • Re-examine reaction intermediates for regioisomeric by-products, which may arise from alternative cyclization pathways .

Q. What strategies optimize the one-pot synthesis of this compound to minimize by-products?

  • Methodological Answer :

  • Solvent optimization : Use high-boiling solvents (e.g., xylenes) to maintain reflux and prevent premature crystallization .
  • Catalyst screening : Lewis acids (e.g., ZnCl2_2) may accelerate cyclization steps .
  • Microwave assistance : Reduces reaction time from 30 h to 6 h, lowering side reactions (e.g., oxidation of thiophene rings) .

Q. How can computational modeling predict the reactivity and target interactions of this compound?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to simulate binding with kinases (e.g., Cdk9) based on structural analogs (e.g., PHA-767491) .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to identify key binding residues .
  • QSAR models : Correlate substituent electronic effects (Hammett σ values) with bioactivity to guide derivative design .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer :

  • Purification issues : Column chromatography may be impractical; optimize recrystallization using mixed solvents (e.g., EtOAc/hexane) .
  • By-product management : Implement inline IR monitoring to detect intermediates and adjust reaction parameters dynamically .
  • Yield reproducibility : Control moisture rigorously, as azide intermediates (e.g., in Curtius rearrangements) are moisture-sensitive .

Data Contradiction Analysis

Q. How to address inconsistencies in reported biological activities of thieno[3,2-c]pyridin-4-one derivatives across studies?

  • Methodological Answer :

  • Standardize assays : Use identical cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine) .
  • Validate purity : Ensure compounds are >95% pure (HPLC) to exclude activity from impurities .
  • Meta-analysis : Compare substituent effects across studies (e.g., 4-methoxyphenyl vs. trifluoromethyl groups) to identify SAR trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.